1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose

Vue d'ensemble

Description

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is a crucial component in the development of pharmaceutical drugs used for the treatment of various infectious diseases . Its unique structure enables it to effectively target specific microbes, making it instrumental in combating bacterial, viral, and fungal infections .

Molecular Structure Analysis

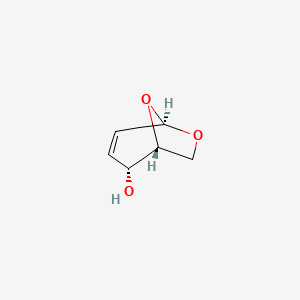

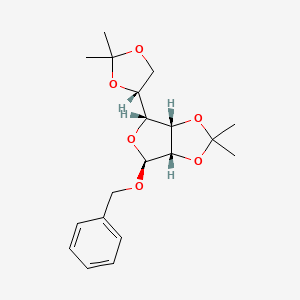

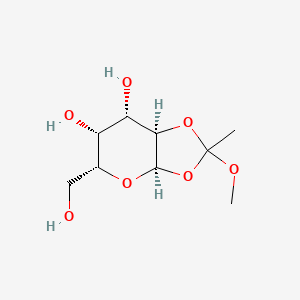

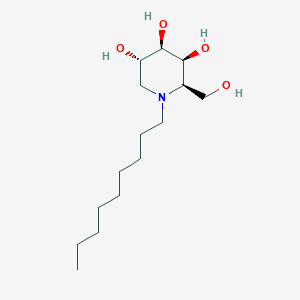

The molecular formula of 1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose is C6H8O3 . The IUPAC name is (1R,2R,5R)-6,8-dioxabicyclo [3.2.1]oct-3-en-2-ol . The InChI Key is JUEHHXVLFOIJJJ-HSUXUTPPSA-N .Applications De Recherche Scientifique

Synthetic Transformations

Field

This application falls under the field of Organic Chemistry , specifically focusing on synthetic transformations .

Summary of Application

“1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose” is a type of ∆-2,3 unsaturated pyranoside. These compounds have been used in a variety of transformations over the past decade, including cycloaddition, glycosylation, epoxidation, osmylation, Ferrier rearrangement, and de novo synthesis .

Methods of Application

The most widely used method for the preparation of 2,3-unsaturated hex-2-enopyranosides involves the Ferrier reaction, applied to glycal derivatives .

Results or Outcomes

The transformations carried out on these substrates have led to a rich chemistry, emphasizing the variety of transformations that have been carried out in these substrates during the last decade .

Pharmaceutical Drug Development

Field

This application is in the field of Pharmaceutical Sciences .

Summary of Application

“1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose” is a crucial component in the development of pharmaceutical drugs used for the treatment of various infectious diseases .

Methods of Application

The unique structure of “1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose” enables it to effectively target specific microbes .

Results or Outcomes

This compound has been instrumental in combating bacterial, viral, and fungal infections .

Skeletal Rearrangements

Field

This application is in the field of Organic Chemistry , specifically focusing on skeletal rearrangements .

Summary of Application

“1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose” has been used in skeletal rearrangements resulting from reactions with diethylaminosulphur trifluoride .

Methods of Application

A complete series of eight 1,6:2,3- and 1,6:3,4-dianhydro-β-D-hexopyranoses were subjected to fluorination with DAST .

Results or Outcomes

The 1,6:3,4-dianhydropyranoses yielded solely products of skeletal rearrangement resulting from migration of the tetrahydropyran oxygen .

Synthetic Applications

Field

This application is in the field of Organic Chemistry , specifically focusing on synthetic applications .

Summary of Application

“1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose” has been used in a variety of synthetic transformations .

Orientations Futures

Propriétés

IUPAC Name |

(1R,2R,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEHHXVLFOIJJJ-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C=CC(O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C=C[C@H](O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223658 | |

| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Anhydro-2,3-dideoxy-b-D-threo-hex-2-enopyranose | |

CAS RN |

52630-81-6 | |

| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52630-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-threo-Hex-2-enopyranose, 1,6-anhydro-2,3-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)